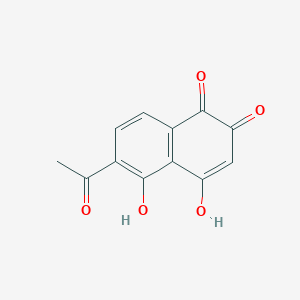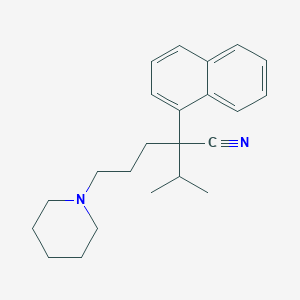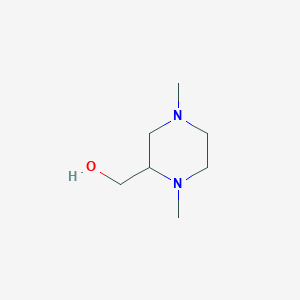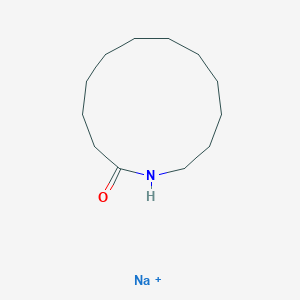
Azacyclotridecan-2-one, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azacyclotridecan-2-one, sodium salt is a chemical compound that has been widely used in scientific research for its unique properties. It is a cyclic amide with a nitrogen atom in the ring and a sodium ion attached to the carbonyl group. The compound has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of Azacyclotridecan-2-one, sodium salt is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
Azacyclotridecan-2-one, sodium salt has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been shown to have low toxicity towards mammalian cells, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Azacyclotridecan-2-one, sodium salt is its broad-spectrum antimicrobial activity. This makes it a valuable tool in the study of various microorganisms. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of Azacyclotridecan-2-one, sodium salt. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's potential as a therapeutic agent for various infectious diseases. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its potential applications. Finally, the development of more soluble derivatives of the compound could overcome some of the limitations associated with its low solubility.
Méthodes De Synthèse
The synthesis of Azacyclotridecan-2-one, sodium salt can be achieved through several methods. One of the most common methods involves the reaction of 1,3-dibromo-5,5-dimethylhydantoin with sodium azide in the presence of a base. The resulting product is then treated with sodium hydroxide to form the desired compound.
Applications De Recherche Scientifique
Azacyclotridecan-2-one, sodium salt has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. It has also been studied for its potential as an antifungal agent.
Propriétés
Numéro CAS |
13390-78-8 |
|---|---|
Nom du produit |
Azacyclotridecan-2-one, sodium salt |
Formule moléculaire |
C12H23NNaO+ |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
sodium;azacyclotridecan-2-one |
InChI |
InChI=1S/C12H23NO.Na/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;/h1-11H2,(H,13,14);/q;+1 |
Clé InChI |
GWAKNTDGNDIVHD-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(=O)NCCCCC1.[Na+] |
SMILES canonique |
C1CCCCCC(=O)NCCCCC1.[Na+] |
Autres numéros CAS |
13390-78-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



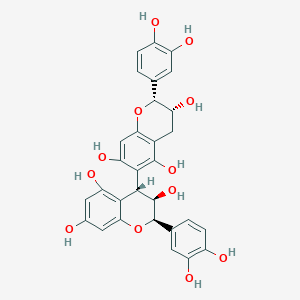
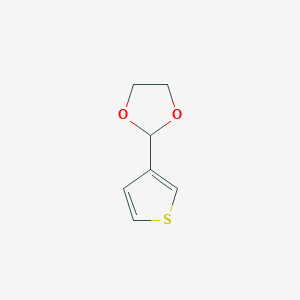
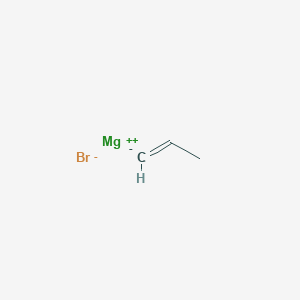
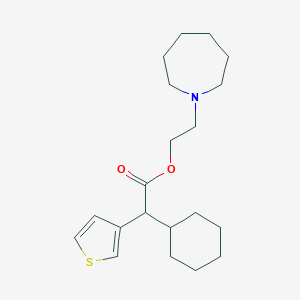
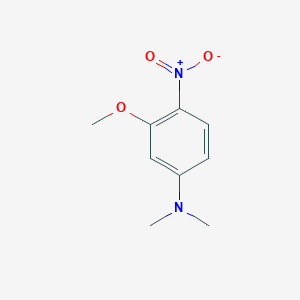

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
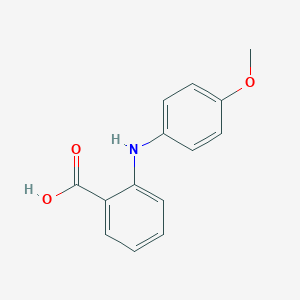
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
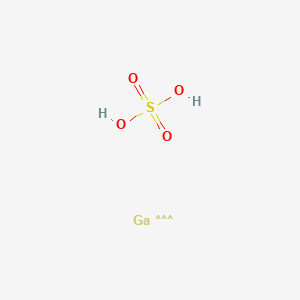
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
